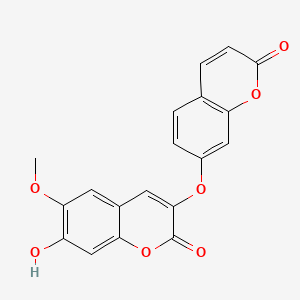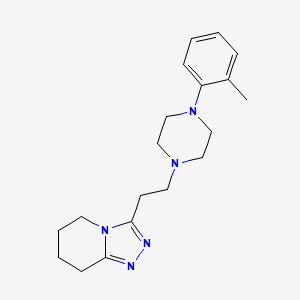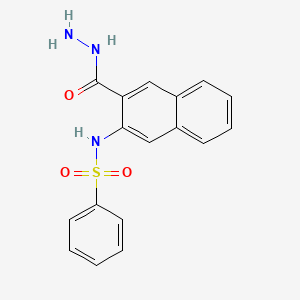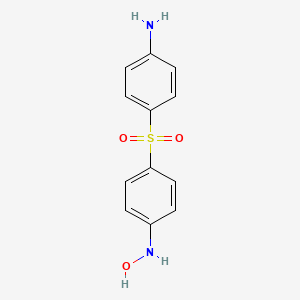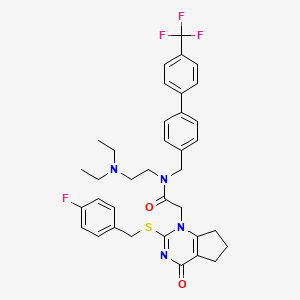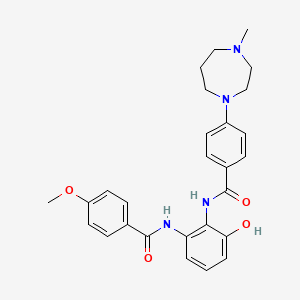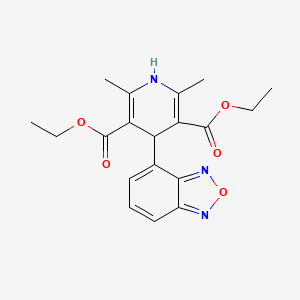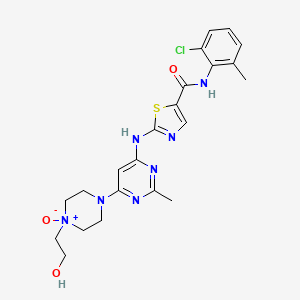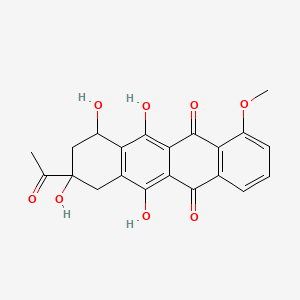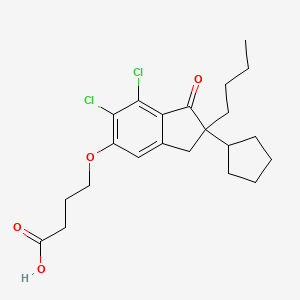
Dcpib
Overview
Description
Mechanism of Action
Target of Action
DCPIB is a selective, reversible, and potent inhibitor of volume-regulated anion channels (VRACs) . VRACs are formed by leucine-rich repeat-containing protein 8 (LRRC8) family members and contain LRRC8A in homo- or hetero-hexameric assemblies . These channels are activated by hypoosmotic conditions in vertebrate cells . This compound also voltage-dependently activates potassium channels TREK1 and TRAAK, and inhibits TRESK, TASK1, and TASK3 .
Mode of Action
This compound interacts with its targets by binding in the extracellular selectivity filter of the VRACs and sterically occluding ion conduction . This binding is likened to a cork in a bottle . The constricted and expanded structures reveal coupled dilation of cytoplasmic LRRs and the channel pore, suggesting a mechanism for channel gating by internal stimuli .
Biochemical Pathways
This compound affects the biochemical pathways related to cell volume regulation. Vertebrate cells respond to hypotonic environments by opening channels for chloride and other anions, permitting exchange of diverse osmolytes and requisite water across the membrane to alleviate osmotic imbalance . This compound inhibits this process by blocking the VRACs . Furthermore, this compound has been found to inhibit angiogenesis via modulation of the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway .
Pharmacokinetics
It’s known that this compound is a potent inhibitor of vracs with an ic50 of 2 μm in rat pancreatic β-cells .
Result of Action
This compound inhibits glucose-stimulated insulin secretion in intact β-cells via VSAC inhibition and indirect KATP channel activation . It also reverses cell swelling-induced action potential duration shortening in atrial myocytes and inhibits astroglial swelling in vitro . Moreover, this compound has been found to inhibit angiogenesis .
Action Environment
The action of this compound is influenced by the cellular environment, particularly the osmotic conditions. Hypoosmotic conditions activate VRACs in vertebrate cells . This compound inhibits these channels, thereby affecting the cells’ ability to regulate their volume in response to osmotic imbalance
Biochemical Analysis
Biochemical Properties
DCPIB plays a significant role in biochemical reactions by inhibiting VRACs. It interacts with the leucine-rich repeat-containing protein 8 (LRRC8) family members, particularly LRRC8A, which forms the core of VRACs. The interaction between this compound and LRRC8A involves binding to the extracellular selectivity filter of the channel, effectively blocking ion conduction. This inhibition is crucial for studying the function of VRACs in cellular processes and understanding their role in diseases .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. By inhibiting VRACs, this compound influences cell volume regulation, which is essential for cell survival under osmotic stress. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in gene expression patterns and metabolic fluxes. These effects are critical for understanding the role of VRACs in cell physiology and pathology .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the extracellular selectivity filter of VRACs, particularly the LRRC8A subunit. This binding sterically occludes the ion conduction pathway, preventing the flow of chloride and other anions through the channel. Additionally, this compound-induced conformational changes in the channel protein can affect its gating properties, further modulating its activity. These molecular interactions are essential for understanding how this compound exerts its inhibitory effects on VRACs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Over time, the inhibitory effects of this compound on VRACs may diminish, necessitating the use of fresh solutions for consistent results. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of VRAC activity and associated cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits VRACs without causing significant toxicity. At higher doses, this compound can induce adverse effects, including cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed, where a minimal concentration of this compound is required to achieve effective VRAC inhibition. These dosage-dependent effects are crucial for determining the therapeutic potential and safety of this compound in preclinical studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a VRAC inhibitor. It interacts with enzymes and cofactors that regulate cellular redox states and ion homeostasis. By inhibiting VRACs, this compound can alter the metabolic flux of ions and osmolytes, affecting overall cellular metabolism. These interactions are essential for understanding the broader metabolic implications of this compound and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. This compound’s distribution is critical for its inhibitory effects on VRACs, as it needs to reach the extracellular selectivity filter of the channel to exert its action. Understanding these transport mechanisms is vital for optimizing the use of this compound in research and therapeutic contexts .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interactions with VRACs and other cellular components. It is directed to the plasma membrane, where VRACs are located, through specific targeting signals and post-translational modifications. This localization is crucial for its activity as a VRAC inhibitor, as it needs to bind to the extracellular selectivity filter of the channel. Understanding the subcellular localization of this compound helps elucidate its mechanism of action and potential off-target effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DCPIB involves several steps, starting from commercially available starting materials. The key steps include the formation of the indanone core, chlorination, and subsequent coupling with butanoic acid. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce this compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
DCPIB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce modified this compound molecules with different functional groups .
Scientific Research Applications
DCPIB has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-(2-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxobutyric acid: A closely related compound with similar inhibitory effects on VRACs.
Dichlorophenolindophenol: Another compound used in redox reactions and as a redox dye.
Uniqueness
DCPIB is unique due to its high selectivity and potency as a VRAC inhibitor. Unlike other similar compounds, this compound has been extensively studied and is widely used in scientific research to investigate the role of VRACs in various cellular processes .
Properties
IUPAC Name |
4-[(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2O4/c1-2-3-10-22(15-7-4-5-8-15)13-14-12-16(28-11-6-9-17(25)26)19(23)20(24)18(14)21(22)27/h12,15H,2-11,13H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKGTPJPBOQECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCCCC(=O)O)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435165 | |
| Record name | DCPIB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82749-70-0 | |
| Record name | DCPIB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DCPIB | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
